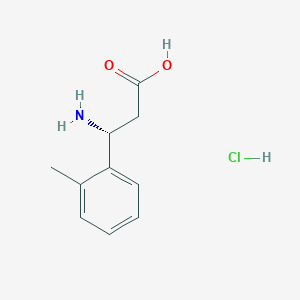

(3R)-3-Amino-3-(2-methylphenyl)propanoic acid;hydrochloride

Description

(3R)-3-Amino-3-(2-methylphenyl)propanoic acid hydrochloride is a chiral β-amino acid derivative featuring a 2-methylphenyl substituent at the β-position of the propanoic acid backbone. The compound’s stereochemistry (R-configuration) and aromatic substituent position (ortho-methyl) are critical for its physicochemical and biological properties. It is commonly utilized in pharmaceutical research as a building block for peptidomimetics or as a ligand in asymmetric catalysis. The hydrochloride salt enhances its solubility in polar solvents, facilitating its use in aqueous reaction systems .

Properties

IUPAC Name |

(3R)-3-amino-3-(2-methylphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7-4-2-3-5-8(7)9(11)6-10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZNGUGIWQZIPN-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@@H](CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2-methylphenyl)propanoic acid;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with commercially available 2-methylbenzaldehyde.

Formation of Intermediate: The 2-methylbenzaldehyde undergoes a condensation reaction with nitromethane in the presence of a base to form a nitroalkene intermediate.

Reduction: The nitroalkene is then reduced using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst, to yield the corresponding amine.

Resolution: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the (3R)-enantiomer.

Hydrochloride Formation: Finally, the (3R)-3-Amino-3-(2-methylphenyl)propanoic acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may employ more cost-effective and scalable chiral resolution techniques.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2-methylphenyl)propanoic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Oximes, nitriles.

Reduction: Alcohols.

Substitution: Amides, esters.

Scientific Research Applications

(3R)-3-Amino-3-(2-methylphenyl)propanoic acid;hydrochloride has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor studies.

Medicine: Investigated for its potential therapeutic effects in neurological disorders and as a precursor in drug synthesis.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2-methylphenyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets can vary based on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (3R)-3-Amino-3-(2-methylphenyl)propanoic acid hydrochloride can be elucidated by comparing it with analogous β-amino acid derivatives. Key differences in substituent groups, stereochemistry, and physicochemical properties are summarized below:

Substituent Effects on Aromatic Rings

Notes:

- *Molecular weights calculated from empirical formulas.

- LogP and pKa values estimated using computational tools (e.g., JChem ).

Stereochemical and Functional Group Variations

- Ethyl Ester Derivatives: Compounds like ethyl 3-amino-3-(3-methylphenyl)propanoate HCl (MW 181.66) exhibit higher lipophilicity, making them suitable for prodrug formulations .

- Naphthyl and Cyano Derivatives: (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid HCl (CAS 34844-84-3) has extended aromaticity, favoring π-π interactions but lowering solubility. The cyano-substituted analog (3-cyanophenyl) increases electrophilicity, impacting reactivity in synthetic pathways .

Biological Activity

(3R)-3-Amino-3-(2-methylphenyl)propanoic acid; hydrochloride, often referred to as a chiral amino acid derivative, has garnered attention in biochemical research due to its potential biological activities. This article delves into its mechanisms of action, biological significance, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₉H₁₃ClN₂O₂

- Molecular Weight : 202.67 g/mol

- Appearance : White crystalline powder, soluble in water.

The presence of a chiral center at the carbon adjacent to the amino group is crucial for its biological activity, influencing interactions with various biological targets.

The biological activity of (3R)-3-amino-3-(2-methylphenyl)propanoic acid; hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This compound can function as either an inhibitor or an activator , depending on the target involved:

- Enzyme Inhibition : It may bind to active sites of enzymes, blocking substrate access and reducing enzymatic activity.

- Receptor Modulation : It can interact with neurotransmitter receptors in the central nervous system, influencing pathways related to mood regulation, cognition, and pain perception.

Biological Activities

Research indicates that (3R)-3-amino-3-(2-methylphenyl)propanoic acid; hydrochloride exhibits several notable biological activities:

- Neurotransmitter Modulation : The compound may influence neurotransmitter pathways, potentially offering therapeutic effects in neurological disorders.

- Anti-inflammatory Effects : Preliminary studies suggest it could modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases.

- Antioxidant Properties : Its structural characteristics may contribute to antioxidant activity, which is beneficial in combating oxidative stress-related conditions.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neurotransmitter Modulation | Influences CNS receptors affecting mood and cognition | , |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Antioxidant | Reduces oxidative stress | , |

Case Study 1: Neuroprotective Effects

A study conducted by Hanson et al. demonstrated that (3R)-3-amino-3-(2-methylphenyl)propanoic acid; hydrochloride could mimic natural neurotransmitters, leading to enhanced synaptic transmission in neuronal cultures. This suggests potential applications in treating conditions like depression and anxiety disorders .

Case Study 2: Inhibition of Inflammatory Pathways

In vitro experiments showed that this compound could inhibit the production of pro-inflammatory cytokines in macrophages. This finding indicates its potential use as an anti-inflammatory agent in diseases characterized by chronic inflammation.

Q & A

Q. How are enantiomeric impurities detected and quantified during scale-up synthesis?

- Answer : Use chiral HPLC (e.g., Chiralcel OD-H column, hexane:isopropanol 90:10). Impurities >0.1% are detectable. Process optimization includes kinetic resolution with Pseudomonas cepacia lipase (enantiomeric excess >99%) or crystallization-induced asymmetric transformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.